molecular formula C23H20O5 B12906772 (E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one

(E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one

Cat. No.: B12906772
M. Wt: 376.4 g/mol
InChI Key: VZHBXEAPTCPPMW-GXDHUFHOSA-N
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Description

(E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one is a complex organic compound that features a furan ring, a butenyl group, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the butenyl group, and finally the coupling with the xanthene moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The butenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the furan ring and xanthene moiety suggests possible applications in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one involves its interaction with specific molecular targets. The furan ring and xanthene moiety can interact with enzymes or receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Geiparvarin: A coumarin derivative with a similar furan ring structure.

    Siramesine: A sigma receptor agonist with a related but distinct structure.

Uniqueness

(E)-3-((3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl)oxy)-9H-xanthen-9-one stands out due to its combination of the furan ring, butenyl group, and xanthene moiety

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]xanthen-9-one

InChI

InChI=1S/C23H20O5/c1-14(19-13-21(24)23(2,3)28-19)10-11-26-15-8-9-17-20(12-15)27-18-7-5-4-6-16(18)22(17)25/h4-10,12-13H,11H2,1-3H3/b14-10+

InChI Key

VZHBXEAPTCPPMW-GXDHUFHOSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)/C4=CC(=O)C(O4)(C)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)C4=CC(=O)C(O4)(C)C

Origin of Product

United States

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